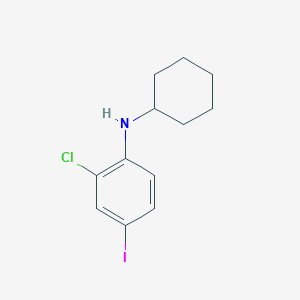

2-chloro-N-cyclohexyl-4-iodoaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-cyclohexyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClIN/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQGVQLHRKJCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Chloro N Cyclohexyl 4 Iodoaniline

Reactivity of Aryl Halides in Cross-Coupling Reactions

The differential reactivity of aryl iodides and chlorides is a key feature that can be exploited in sequential cross-coupling reactions. Generally, the carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition in metal-catalyzed reactions compared to the stronger carbon-chlorine (C-Cl) bond. This allows for selective functionalization at the 4-position of 2-chloro-N-cyclohexyl-4-iodoaniline.

Palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction has become a cornerstone in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals, natural products, and organic materials. nih.govacs.org The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org For iodoanilines, the high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orglibretexts.orgnih.gov This is often the rate-determining step. Following oxidative addition, the amine coordinates to the resulting Pd(II) complex, and subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst. libretexts.orgnih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing catalyst stability, activity, and selectivity. acs.orgmit.edu Bidentate phosphine (B1218219) ligands, such as BINAP and DPPF, were early developments that allowed for the efficient coupling of primary amines. wikipedia.org More recently, sterically hindered biaryl phosphine ligands, like those developed by Buchwald, have shown exceptional activity and broad substrate scope, enabling the coupling of a wide range of amines and aryl halides, including challenging substrates. mit.eduorganic-chemistry.org

The reaction conditions, including the choice of base and solvent, also play a significant role. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org The solvent choice can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.

Table 1: Key Factors in Palladium-Catalyzed C-N Cross-Coupling of Iodoanilines

| Factor | Description | Significance |

| Catalyst | Typically a Pd(0) source, often generated in situ from a Pd(II) precatalyst. | Essential for facilitating the oxidative addition and reductive elimination steps. |

| Ligand | Phosphine-based ligands, particularly bulky biaryl phosphines. | Influences catalyst activity, stability, and substrate scope. Prevents the formation of unreactive palladium iodide dimers. wikipedia.org |

| Base | Strong, non-nucleophilic bases like NaOtBu, KOtBu. | Facilitates the deprotonation of the amine, which is crucial for the formation of the key palladium-amido intermediate. |

| Solvent | Aprotic solvents such as toluene, dioxane, or THF. | Affects the solubility of reactants and catalyst, influencing reaction kinetics. |

| Aryl Halide | Reactivity order: I > Br > Cl. | The weaker C-I bond allows for milder reaction conditions compared to other aryl halides. |

Copper-Catalyzed Coupling Reactions of Iodoanilines

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent an older but still relevant method for C-N and C-C bond formation. acs.orgresearchgate.net While traditional Ullmann reactions often require harsh conditions, modern advancements have led to milder and more versatile copper-catalyzed systems. acs.orgacs.org For iodoanilines, these reactions provide a valuable alternative to palladium-catalyzed methods.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as CuI, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.orggold-chemistry.org

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) catalyst occurs. Meanwhile, in the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkyne-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Recent developments have also led to copper-free Sonogashira couplings, although these often require specific ligands or reaction conditions. libretexts.org In the context of this compound, the Sonogashira reaction would selectively occur at the iodo-substituted position to yield a 2-chloro-4-alkynyl-N-cyclohexylaniline derivative. Studies have shown that o-iodoanilines can be efficiently coupled with terminal acetylenes using a copper(I) complex as the catalyst under an air atmosphere, highlighting the practicality of this method. organic-chemistry.org

Copper can also mediate intramolecular cyclization reactions, providing a route to various heterocyclic structures. nih.gov For derivatives of iodoanilines, these reactions can lead to the formation of indoles and other nitrogen-containing heterocycles. acs.org For instance, the product of a Sonogashira coupling of an o-iodoaniline with a terminal alkyne can undergo a subsequent copper-catalyzed cyclization to form an indole (B1671886). nih.gov

In some cases, a one-pot domino reaction can be achieved where the initial copper-catalyzed coupling is followed by an in-situ cyclization. acs.org These reactions often proceed through the formation of an intermediate that contains both the aniline (B41778) nitrogen and the newly introduced alkyne, which then cyclizes. Copper salts, such as CuI or CuBr, can promote these cyclizations. nih.gov The reaction conditions, including the choice of copper salt and solvent, can influence the efficiency and outcome of the cyclization.

The formation of carbon-nitrogen bonds is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals and functional materials. nih.govrsc.org Both palladium and copper catalysts have been extensively developed for this purpose, each with its own advantages and limitations. nih.gov

Palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly general and efficient method, tolerating a wide range of functional groups and allowing for the coupling of various amines with aryl halides. wikipedia.orgacs.org The continuous development of sophisticated ligands has been a key driver of its success. organic-chemistry.org

Copper-catalyzed C-N coupling, or the Ullmann amination, has also seen significant improvements. acs.orgacs.org While historically requiring high temperatures, modern protocols often utilize ligands such as 1,10-phenanthroline (B135089) or ethylene (B1197577) glycol to facilitate the reaction under milder conditions. acs.orgacs.org Copper-based systems can be advantageous in certain cases, for instance, in the coupling of substrates that are challenging for palladium catalysts, such as some iodoanilines. acs.org

Table 2: Comparison of Palladium and Copper Catalysis for C-N Bond Formation

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |

| Catalyst | Pd(0)/ligand complex | Cu(I) or Cu(II) salt, often with a ligand |

| Reaction Conditions | Generally milder, often room temperature to moderate heating. | Historically harsh, but modern methods allow for milder conditions. |

| Substrate Scope | Very broad for both aryl halides and amines. acs.org | Can be effective for substrates that are poor for Pd, but may have a narrower scope. acs.org |

| Ligands | Bulky, electron-rich phosphines are common. organic-chemistry.org | Diamines, amino acids, and diols are often used. acs.orgacs.org |

| Mechanism | Involves oxidative addition, amine coordination/deprotonation, and reductive elimination. libretexts.org | The mechanism is more varied and can involve radical pathways or Cu(I)/Cu(III) catalytic cycles. researchgate.net |

| Cost | Palladium is a precious metal, making the catalyst system more expensive. | Copper is significantly less expensive. |

Electrophilic Cyclization Reactions Involving N-Cyclohexyl-2-iodoaniline Derivatives

Following an initial cross-coupling reaction at the para-position of this compound, the resulting ortho-iodoaniline derivative can be a substrate for electrophilic cyclization. A common strategy involves the introduction of an unsaturated moiety, such as an alkyne, via a Sonogashira coupling. The resulting N-cyclohexyl-2-iodo-4-alkynylaniline can then undergo cyclization.

For example, treatment of N,N-dialkyl-o-(1-alkynyl)anilines with an electrophilic iodine source, such as I2, can induce an electrophilic cyclization to produce 3-iodoindoles in excellent yields. nih.gov This process involves the attack of the alkyne by the electrophile (I+), which forms a vinyl cation or an iodonium (B1229267) ion intermediate. The aniline nitrogen then acts as a nucleophile, attacking the activated alkyne to close the ring and form the indole core. The reactivity of the carbon-nitrogen bond cleavage during this type of cyclization has been observed to follow the order: cyclohexyl > methyl. nih.gov

Similarly, N-alkyne-substituted pyrrole (B145914) derivatives have been shown to undergo electrophilic intramolecular cyclization with iodine to form pyrrolooxazinone derivatives. beilstein-journals.org The reaction proceeds via the electrophilic attack of iodine on the alkyne, followed by nucleophilic attack by an adjacent carbonyl oxygen to form the six-membered ring. beilstein-journals.org This demonstrates a general principle where an ortho-haloaniline derivative bearing a tethered nucleophile can be induced to cyclize through activation of a suitably placed electrophilic trigger point.

Indole Formation via Electrophilic Cyclization

The synthesis of indole derivatives from substituted anilines is a cornerstone of heterocyclic chemistry. For a substrate such as this compound, a common pathway to indole formation involves a two-step sequence: an initial coupling reaction to introduce an alkyne substituent, followed by an electrophilic cyclization.

General Steps for Indole Formation:

Alkynylation: Palladium/copper-catalyzed cross-coupling of the aniline with a terminal alkyne to form an N,N-disubstituted-2-(1-alkynyl)aniline intermediate.

Electrophilic Cyclization: Treatment with an electrophile, such as iodine (I₂), iodine monochloride (ICl), or bromine (Br₂), initiates an attack from the alkyne π-bond to the electrophile. researchgate.net

Ring Closure: The nitrogen atom's lone pair attacks the resulting vinyl cation intermediate in a 5-exo-dig manner to form the indole ring.

Rearomatization: Loss of a proton re-establishes the aromaticity of the heterocyclic ring system.

This strategy provides a modular and efficient route to polysubstituted indoles, where the substituents on the final indole ring are determined by the starting aniline and the alkyne coupling partner. organic-chemistry.orgbeilstein-journals.org

Role of the Cyclohexyl Moiety in Cyclization Reactivity

The N-cyclohexyl group on the aniline nitrogen plays a significant role in the reactivity of the molecule during cyclization reactions. Its influence is primarily steric and electronic in nature.

Steric Influence: The bulky cyclohexyl group can influence the conformation of the molecule and the approach of reagents. In the context of indole formation, it can affect the rate and stereochemical outcome of the cyclization step. Compared to less bulky N-alkyl groups, the cyclohexyl substituent may hinder certain reaction pathways or favor specific product isomers. For instance, in some amine oxidations, branched alkyl groups like cyclohexyl have been observed to be less reactive than linear alkyl groups. mdpi.com

Mechanistic Studies of Reactions Involving Halogenated N-Cyclohexyl Anilines

The presence of multiple halogens and an N-alkyl substituent makes halogenated N-cyclohexyl anilines interesting substrates for mechanistic studies in various transformations, including oxidation and metal-catalyzed reactions.

Electron Transfer Processes in Aniline Oxidation

The oxidation of anilines is a fundamental process that can proceed through several mechanisms, often initiated by a single-electron transfer (SET) from the electron-rich amine or aromatic ring. openaccessjournals.comnih.gov The oxidation of a halogenated N-cyclohexyl aniline derivative involves the following key mechanistic considerations:

Formation of a Radical Cation: The initial step in many aniline oxidations is the removal of one electron to form an aniline radical cation. mdpi.comresearchgate.net This can be achieved chemically with oxidizing agents or electrochemically. mdpi.comopenaccessjournals.com The stability and subsequent reactivity of this radical cation are influenced by the substituents on the ring and the nitrogen atom.

Pathways from the Radical Cation: Once formed, the aniline radical cation can undergo several reactions:

Deprotonation: The radical cation can lose a proton from the N-H group to form an aminyl radical or from a carbon alpha to the nitrogen (in the cyclohexyl group) to generate an α-aminoalkyl radical. nih.govnih.gov This latter species is a key intermediate in many C-H functionalization reactions.

Dimerization and Polymerization: Radical cations can couple with each other or with neutral aniline molecules, leading to the formation of dimers (like benzidines) or polymers (like polyaniline). mdpi.com

Reaction with Nucleophiles: The radical cation can be attacked by nucleophiles, such as water, leading to hydroxylated products and eventually quinone-imines or benzoquinones. mdpi.comopenaccessjournals.com

Fast back-electron transfer (BET) can be a competing process that quenches the radical cation and halts productive chemistry. nih.gov Overcoming BET is a key challenge, and strategies often involve using photocatalysis in the presence of additives that can trap intermediates or accelerate subsequent steps. nih.gov The study of electron transfer in halogenated electrophiles has also highlighted the role of halogen bonding in lowering the barriers for these processes. rsc.org

Catalytic Cycles in Nickel-Mediated Alkylation and C-H Activation

Nickel-catalyzed reactions have become powerful tools for C-H functionalization, offering a more earth-abundant and cost-effective alternative to precious metals. rsc.orgnih.gov The C-H alkylation of an aniline derivative like this compound can be achieved using a nickel catalyst, typically involving a directing group to control regioselectivity. The amino group itself, or a group installed upon it, can serve this purpose. researchgate.netnih.gov

A plausible catalytic cycle for the ortho-C-H alkylation of an aniline derivative with an alkyl halide (R-X) is outlined below, often invoking a Ni(I)/Ni(III) or Ni(II)/Ni(IV) cycle. researchgate.netrsc.org

Proposed Catalytic Cycle for Ni-Catalyzed C-H Alkylation:

C-H Activation/Nickelacycle Formation: The active Ni(II) catalyst coordinates to the aniline substrate. With the assistance of a directing group and a base, the catalyst cleaves an ortho C-H bond to form a five-membered nickelacycle intermediate. researchgate.netrsc.org The base facilitates the C-H activation step. rsc.org

Oxidative Addition or SET: The alkyl halide (R-X) enters the cycle. This can occur via two primary pathways:

Single Electron Transfer (SET): The Ni(II)-nickelacycle can be reduced to a Ni(I) species, which then reacts with the alkyl halide via an SET mechanism to generate an alkyl radical (R•) and a Ni(II) complex. researchgate.net

Oxidative Addition: The alkyl halide undergoes oxidative addition to the Ni(II) center to form a high-valent Ni(IV) intermediate. rsc.org

Radical Addition/Reductive Elimination:

In the SET pathway, the generated alkyl radical is trapped by the Ni(II) complex to form a Ni(III) intermediate.

This Ni(III) or the Ni(IV) species from oxidative addition then undergoes reductive elimination, forming the new C-C bond and regenerating a Ni(I) or Ni(II) catalyst, respectively, which can re-enter the catalytic cycle. researchgate.net

The choice between these pathways depends on the specific nickel catalyst, ligands, and substrates involved. researchgate.netrsc.org

Table 1: Examples of Nickel-Catalyzed C-H Functionalization of Aniline Derivatives

| Reaction Type | Catalyst System | Substrate Scope | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| C-H Alkylation | NiCl₂(DME) / Dt-BEDA | N-pyrimidyl anilines with primary/secondary alkyl bromides | Proposed Ni(I)/Ni(III) cycle via SET mechanism for C-X bond cleavage | researchgate.net |

| C-H Iodination | Ni(OAc)₂ | Substrates with N,N'-bidentate directing groups | Base-assisted C-H activation to form a nickelacycle | rsc.org |

| N-Alkylation | NiBr₂ / Ligand | Aryl amines with primary alcohols | "Borrowing hydrogen" or "acceptorless dehydrogenative coupling" mechanism | researchgate.net |

| C-H/N-H Annulation | Ni(cod)₂ / Ligand | Aromatic amides with alkynes | Amidate anion acts as the directing group to form isoquinolinones | nih.gov |

Palladium-Catalyzed Carbonylation Mechanisms of Iodoaniline Derivatives

Palladium-catalyzed carbonylation reactions are versatile methods for introducing a carbonyl group (C=O) into organic molecules using carbon monoxide (CO). diva-portal.org For an iodoaniline derivative, the carbon-iodine bond is the most reactive site for such transformations. These reactions can lead to a variety of heterocyclic products depending on the reaction conditions and the nucleophiles present. nih.govresearchgate.net

A general mechanism for the palladium-catalyzed carbonylation of an o-iodoaniline derivative is as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (Ar-I) bond to a low-valent palladium(0) complex (e.g., generated in situ from Pd(OAc)₂). This forms a square planar arylpalladium(II) iodide intermediate. diva-portal.org

CO Insertion (Migratory Insertion): A molecule of carbon monoxide coordinates to the palladium(II) center. This is followed by a migratory insertion step, where the aryl group migrates to the coordinated CO ligand, forming an aroylpalladium(II) intermediate. diva-portal.org

Nucleophilic Attack/Cyclization: The aroylpalladium(II) species is electrophilic and is attacked by a nucleophile. In the case of this compound, if a second nucleophile is added externally (e.g., an amine), it can attack the aroyl group, leading to an amide. researchgate.netacs.org Alternatively, intramolecular cyclization can occur if a suitable nucleophilic group is present on the substrate, often leading to the formation of quinazolinone derivatives or other heterocycles. nih.gov For example, reaction with heterocumulenes like isocyanates can lead to urea-type intermediates that subsequently cyclize. nih.gov

Reductive Elimination and Catalyst Regeneration: The final step is the reductive elimination of the product from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to participate in another catalytic cycle. diva-portal.org

The specific outcome of the reaction is highly dependent on the nature of the substrate and the chosen nucleophile.

Table 2: Products of Palladium-Catalyzed Carbonylation of Iodoaniline Derivatives

| Substrate | Co-reactant/Nucleophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| o-Iodoanilines | Isocyanates | Pd(OAc)₂ / Bidentate Phosphine | 2,4-(1H,3H)-Quinazolinediones | nih.gov |

| o-Iodoanilines | Carbodiimides | Pd(OAc)₂ / Bidentate Phosphine | 2-Amino-4(3H)-quinazolinones | nih.gov |

| 4-Substituted-2-iodoanilines | Arylboronic acids / CO | Pd Catalyst | 2-Aryl-benzo[d] openaccessjournals.comrsc.orgoxazin-4-ones | researchgate.net |

| 1-Alkynyl-2-iodo-glucals | Amines / CO | Pd Catalyst | Pyridinone-fused glycosides | acs.org |

Computational and Theoretical Studies of 2 Chloro N Cyclohexyl 4 Iodoaniline

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 2-chloro-N-cyclohexyl-4-iodoaniline are fundamental to its properties. Theoretical studies illuminate these characteristics through sophisticated calculations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing organic molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state.

While specific DFT studies on this compound are not prevalent in the literature, extensive research on related halogenated anilines, such as m-fluoroaniline and m-iodoaniline, demonstrates the utility of this approach. nih.govrsc.org These studies typically use functionals like B3LYP to compute optimized structural parameters. sigmaaldrich.com For 2-chloro-4-iodoaniline (B137281), a closely related parent compound, DFT calculations would yield precise bond lengths and angles. The presence of substituents—chloro, iodo, and N-cyclohexyl groups—influences the geometry of the benzene (B151609) ring and the amino group. The pyramidal shape of the C(Ar)NH2 group, observed in similar aniline (B41778) structures, is a key feature that can be precisely characterized. nih.gov

The table below presents representative optimized geometric parameters for a similar molecule, 2-chloro-4-iodoaniline, as would be determined by DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| C-Cl | ~1.74 Å | |

| C-N | ~1.40 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-I | ~120° |

| C-C-Cl | ~121° | |

| C-C-N | ~120° | |

| C-N-H | ~112° | |

| Note: These are typical values for illustrative purposes and would be precisely determined in a specific DFT calculation. |

The hybridization of atoms in a molecule dictates its geometry and bonding characteristics. In this compound, the carbon atoms of the benzene ring are sp² hybridized, forming the planar, cyclic aromatic system. The nitrogen atom of the aniline group is also considered to be sp² hybridized. rug.nl Although a simple valence bond theory approach might predict sp³ hybridization due to the presence of a lone pair, the lone pair on the nitrogen can participate in resonance with the aromatic π-system, which favors a planar sp² state. researchgate.net This delocalization of electrons is a critical feature of the aniline scaffold. The carbon atoms of the cyclohexyl group are sp³ hybridized, consistent with their tetrahedral geometry.

Electron density distribution is a key factor in determining a molecule's reactivity. Mulliken population analysis, a method used in computational chemistry, estimates the partial atomic charges on each atom. niscpr.res.inwikipedia.org In polyhalogenated anilines, the electronegative halogen atoms (chlorine and iodine) withdraw electron density from the aromatic ring. The amino group, conversely, is an electron-donating group due to the lone pair on the nitrogen atom. DFT calculations can quantify these effects. researchgate.net The distribution of charges reveals sites susceptible to electrophilic or nucleophilic attack.

The following table shows a representative Mulliken charge distribution for the core 2-chloro-4-iodoaniline structure.

| Atom | Mulliken Charge (e) |

| I | +0.15 to +0.25 |

| Cl | -0.10 to -0.20 |

| N | -0.60 to -0.80 |

| C (bonded to I) | -0.20 to -0.30 |

| C (bonded to Cl) | +0.15 to +0.25 |

| C (bonded to N) | +0.20 to +0.30 |

| Note: These values are illustrative and depend on the specific basis set and DFT functional used in the calculation. |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net This occurs due to an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is the rest of the molecule and X is the halogen). researchgate.net

In this compound, both chlorine and iodine atoms can participate in halogen bonding. However, the ability to form a halogen bond increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom in this molecule is the primary site for strong halogen bonding interactions. Computational studies can map the molecular electrostatic potential (MEP) to visualize the σ-hole on the iodine atom. Theoretical models have shown that these interactions are a blend of electrostatics and dispersion forces. researchgate.netdigitellinc.com In the crystalline state, these halogen bonds, along with traditional hydrogen bonds involving the N-H group, would play a crucial role in directing the molecular packing. nih.govwikipedia.org

Reactivity Predictions and Mechanistic Modeling

Computational chemistry is instrumental in predicting how a molecule will react and in elucidating the detailed mechanisms of chemical transformations.

For a molecule like this compound, important reactions often involve the carbon-halogen bonds, such as in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Sonogashira coupling). rsc.orgrug.nldigitellinc.com DFT calculations are a cornerstone for studying the mechanisms of these complex, multi-step reactions. researchgate.net

By modeling the reaction, chemists can compute the energies of reactants, intermediates, and products, as well as the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier. researchgate.net A lower activation barrier corresponds to a faster reaction. For instance, in a Buchwald-Hartwig amination, DFT can be used to model the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) catalyst, formation of the palladium-amide complex, and reductive elimination to form the C-N bond and regenerate the catalyst. nih.govwikipedia.org These calculations provide a detailed, step-by-step understanding of the reaction energetics.

Regioselectivity is a critical issue when a molecule has multiple potential reaction sites. This compound has two different halogen atoms, presenting a challenge for regioselectivity in reactions like cross-coupling. The reaction could, in principle, occur at either the C-I or the C-Cl bond.

Computational modeling can predict the outcome by comparing the activation energy barriers for the initial, rate-determining step at each site. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining. It is well-established, both experimentally and theoretically, that the reactivity of aryl halides in oxidative addition follows the order I > Br > Cl > F. DFT calculations would confirm this by showing a significantly lower activation energy for the oxidative addition at the C-I bond compared to the C-Cl bond. researchgate.net This allows for the selective functionalization of the C-I bond while leaving the C-Cl bond intact. nih.gov

Beyond traditional DFT methods, machine learning models are emerging as powerful tools for predicting the regioselectivity of aromatic substitution reactions with high accuracy, often trained on large datasets of experimental or computationally generated results. rsc.org While stereoselectivity is less of a concern for reactions at the aromatic ring itself, it would be relevant if reactions involved the chiral centers of the cyclohexyl group.

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic properties of its substituents: the chloro, iodo, and cyclohexyl groups attached to the aniline framework. Substituents on an aniline ring can alter the electron density of the aromatic system and the basicity of the amino group, thereby affecting the molecule's behavior in chemical reactions.

Halogens, such as chlorine and iodine, are electron-withdrawing groups that decrease the basicity of aniline. rsc.org Their effect on basicity is position-dependent, typically following the order of ortho > meta > para for basicity-decreasing effects. rsc.org In the case of this compound, the chlorine atom at the ortho position and the iodine atom at the para position both contribute to reducing the electron density on the nitrogen atom. This reduction in electron density makes the lone pair of the nitrogen less available to accept a proton, thus lowering the basicity of the molecule compared to unsubstituted aniline. Studies on various substituted anilines have shown that the basicity-decreasing effect of halogens follows the order I > Br > Cl for para derivatives. rsc.org

The cyclohexyl group, being an alkyl group, is generally considered to be electron-donating. However, its effect on the basicity of the aniline can be more complex due to steric hindrance around the amino group. This steric bulk can affect the solvation of the protonated form of the amine, which in turn influences its basicity.

| Substituent | Position | Electronic Effect | Impact on Basicity |

| Chloro | 2- (ortho) | Electron-withdrawing | Decreasing |

| Iodo | 4- (para) | Electron-withdrawing | Decreasing |

| Cyclohexyl | N- | Electron-donating (inductive), Steric hindrance | Complex |

Conformational Analysis of N-Cyclohexyl Aniline Derivatives

The conformational flexibility of the N-cyclohexyl group and its interaction with the substituted aniline ring are critical to understanding the three-dimensional structure and properties of this compound.

The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize steric interactions. In the case of N-cyclohexyl aniline derivatives, the aniline moiety is the substituent on the cyclohexane ring.

The energetic landscape of the cyclohexyl ring in these derivatives is influenced by the nature of the aniline part of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the relative energies of different conformers. researchgate.net For N-cyclohexyl aniline itself, a conformational equilibrium exists between the equatorial and axial conformers. The energy difference between these conformers dictates their relative populations at a given temperature. The presence of substituents on the aniline ring, as in this compound, can further influence this equilibrium.

Studies on related systems, such as phenylcyclohexane, have shown that the equatorial conformer is more stable than the axial one. researchgate.net However, the presence of bulky substituents can alter this preference. For instance, in 1-methyl-1-phenylcyclohexane, the phenyl group prefers the axial position due to destabilizing interactions in the equatorial conformer. researchgate.net While specific energetic data for this compound is not available, the general principles of conformational analysis of substituted cyclohexanes suggest that the chair conformation with the substituted aniline group in the equatorial position would be the most stable. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Equatorial | Lower | Minimized 1,3-diaxial interactions |

| Axial | Higher | 1,3-diaxial interactions with axial hydrogens |

| Twist-Boat | Significantly Higher | Torsional strain and flagpole interactions |

The final three-dimensional structure of this compound is a result of a balance of various intramolecular interactions. These include steric repulsion, hydrogen bonding, and other non-covalent interactions.

In the case of this compound, the ortho-chloro substituent can sterically interact with the N-cyclohexyl group, influencing the rotational barrier around the C(aryl)-N bond. This interaction can force the cyclohexyl ring to adopt a specific orientation relative to the aniline plane. Furthermore, intramolecular hydrogen bonding can occur between the N-H proton and the ortho-chloro substituent. Such interactions have been shown to promote a more planar configuration in ortho-substituted anilines. researchgate.net

Applications of 2 Chloro N Cyclohexyl 4 Iodoaniline in Advanced Organic Synthesis and Materials Research

Utilization as a Precursor for Heterocyclic Compounds

The presence of reactive halogen atoms and a secondary amine functionality makes 2-chloro-N-cyclohexyl-4-iodoaniline a valuable starting material for the synthesis of a variety of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, in particular, offer a powerful tool for intramolecular and intermolecular bond formations, leading to the construction of intricate ring systems.

The molecular framework of this compound is well-suited for the synthesis of indole (B1671886) and carbazole (B46965) derivatives. Carbazoles, in particular, are an important class of nitrogen-containing heterocycles with applications in medicinal chemistry and as materials for organic light-emitting diodes (OLEDs). beilstein-journals.org

The synthesis of carbazole scaffolds from aniline (B41778) precursors often involves palladium-catalyzed intramolecular C-H arylation or a tandem amination/C-H activation sequence. In the case of this compound, an intramolecular palladium-catalyzed reaction could be envisioned to form a new carbon-carbon bond, leading to a carbazole ring system. The N-cyclohexyl group would remain attached to the carbazole nitrogen, yielding an N-substituted carbazole. The reactivity of the carbon-iodine bond is generally higher than that of the carbon-chlorine bond in palladium-catalyzed processes, which could allow for selective functionalization.

Similarly, indole scaffolds can be synthesized from appropriately substituted anilines. organic-chemistry.org Palladium-catalyzed reactions of o-haloanilines are a common strategy for constructing the indole ring. nih.gov While the direct conversion of this compound to an indole might require a multi-step process, its structural motifs are relevant to established indole synthesis methodologies.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Precursor | Potential Heterocyclic Scaffold | Key Synthetic Strategy |

|---|---|---|

| This compound | N-Cyclohexyl-halo-carbazole | Intramolecular Palladium-Catalyzed C-C Coupling |

| This compound | Substituted Indole Derivatives | Multi-step synthesis involving Palladium-Catalyzed Cyclization |

Benzoselenazoles are another class of heterocyclic compounds with interesting biological activities and material properties. The synthesis of benzoselenazoles can be achieved from aniline analogues. researchgate.net The general approach often involves the reaction of an o-amino-selenophenol with a suitable electrophile or the reaction of an aniline derivative with a selenium-containing reagent.

Given the structure of this compound, it could potentially be converted to an amino-selenol intermediate through the introduction of a selenium moiety, followed by cyclization to form a benzoselenazole (B8782803) ring. The existing chloro and iodo substituents would offer further points for diversification of the final benzoselenazole product.

The reactivity of the functional groups in this compound opens up synthetic routes to a broader range of nitrogen-containing heterocycles. vdoc.pub For instance, palladium-catalyzed reactions of o-iodoanilines with carbon monoxide and carbon dioxide can lead to isatoic anhydrides, which are valuable intermediates in organic synthesis. researchgate.net

Furthermore, multicomponent reactions involving aniline derivatives are a powerful tool for the rapid assembly of complex heterocyclic structures. nih.gov The N-cyclohexyl aniline moiety could participate in condensation reactions, while the halogen substituents could be utilized in subsequent cross-coupling reactions to build fused heterocyclic systems. The development of one-pot, three-component syntheses of substituted meta-hetarylanilines highlights the versatility of aniline derivatives in constructing complex aromatic systems. beilstein-journals.org

Role in the Construction of Functional Materials

The unique electronic and structural features of this compound and its derivatives suggest their potential utility in the development of advanced functional materials, including conductive polymers and porous organic frameworks.

Aniline is the monomer for the conductive polymer polyaniline. researchgate.netresearchgate.net Substituted anilines can be polymerized to form polymers with tailored properties. The N-cyclohexyl and halo-substituents in this compound would influence the polymerization process and the properties of the resulting polymer, such as solubility, conductivity, and processability.

Moreover, carbazole derivatives, which can be synthesized from this compound, are widely used in optoelectronic materials. beilstein-journals.org They often serve as host materials in OLEDs due to their high triplet energy and good charge transport properties. The N-cyclohexyl group and the halogen atoms on the carbazole core derived from this precursor could be used to fine-tune the electronic properties and morphology of the resulting materials for enhanced device performance.

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic linkers. youtube.com While aniline itself is not a typical linker, functionalized anilines can be incorporated into MOF structures. The amino group of this compound could be a site for coordination to metal centers, or the entire molecule could be modified to create a suitable multitopic linker for MOF synthesis. The resulting frameworks could exhibit interesting properties for applications in gas storage, separation, and catalysis. For instance, MOF-derived catalysts have been developed for the N-alkylation of anilines. nih.gov

Integration into Supramolecular Chemistry Research

Development of Ligands for Coordination Complexes

There is no publicly available research demonstrating the use of this compound as a ligand for the formation of coordination complexes.

Self-Assembly of Supramolecular Architectures

No studies have been published that describe the self-assembly of supramolecular structures based on this compound.

Strategic Intermediate in Complex Molecule Synthesis

Construction of Chemically Relevant Scaffolds

There is no available literature detailing the use of this compound in the construction of chemically relevant molecular scaffolds.

Synthesis of Diversely Substituted Organic Molecules

While its structure suggests it could be a precursor for more complex molecules, there are no specific examples in the public domain of its use in the synthesis of diversely substituted organic molecules.

常见问题

Q. What experimental methods are recommended for determining the crystal structure of 2-chloro-N-cyclohexyl-4-iodoaniline?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry and intermolecular interactions. The SHELX software suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness and compatibility with modern diffraction data . For halogen-substituted anilines like this compound, high-resolution data (e.g., collected at 173 K) can minimize thermal motion artifacts, and hydrogen-bonding networks should be analyzed using tools like Mercury or OLEX2 .

Q. What are common synthesis routes for halogenated aniline derivatives such as this compound?

A typical approach involves sequential halogenation and cyclohexylamine substitution. For example:

- Step 1 : Nitration of 4-iodoaniline followed by chlorination at the ortho position.

- Step 2 : Buchwald–Hartwig amination to introduce the cyclohexyl group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-halogenation or deiodination. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical .

Q. What safety protocols are essential when handling this compound?

Refer to safety data sheets (SDS) for halogenated anilines and iodinated compounds. Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to prevent inhalation/contact.

- Storage in amber glass vials to minimize light-induced degradation.

- Waste disposal via halogen-specific protocols to avoid environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic properties of this compound?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for halogenated systems due to their accuracy in predicting ionization potentials and electron affinities . Basis sets such as def2-TZVP should be used to account for relativistic effects in iodine. Solvent effects (e.g., PCM model for dichloromethane) can refine frontier molecular orbital (FMO) calculations .

Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s reactivity or stability?

SCXRD data reveal that N–H⋯O and C–H⋯O interactions dominate the packing of halogenated anilines. Hirshfeld surface analysis quantifies these interactions, while thermal gravimetric analysis (TGA) correlates stability with hydrogen-bond strength. For instance, stronger N–H⋯O networks may reduce sublimation rates under vacuum .

Q. How should researchers address discrepancies between experimental and computational data (e.g., bond lengths, vibrational spectra)?

- Systematic error check : Verify basis set adequacy (e.g., add polarization/diffusion functions for halogens).

- Experimental validation : Compare computed IR spectra with experimental FT-IR; adjust scaling factors if needed.

- Dynamics : Include molecular dynamics (MD) simulations to account for temperature-dependent conformational changes .

Q. What methodological strategies optimize reaction yields in the synthesis of this compound?

A factorial design of experiments (DoE) can identify critical variables (e.g., catalyst loading, reaction time). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Pd(OAc)₂ (mol%) | 2 | 5 |

| Temp (°C) | 80 | 120 |

| Response surface methodology (RSM) then models optimal conditions, reducing trial-and-error approaches . |

Q. How do solvent effects influence the reaction pathways of halogenated anilines in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in Pd-catalyzed aminations by coordinating to the metal center. Computational studies using the SMD solvation model can predict solvation energies, while kinetic profiling (e.g., via in situ IR) tracks intermediate formation .

Q. What advanced techniques characterize halogen-halogen interactions in the solid state?

- X-ray charge density analysis : Maps electron density around Cl and I atoms to quantify σ-hole interactions.

- Raman spectroscopy : Detects low-frequency modes (e.g., I⋯Cl contacts at <50 cm⁻¹).

- Theoretical models : Non-covalent interaction (NCI) index plots visualize attractive/repulsive regions .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways in halogenated aniline reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。